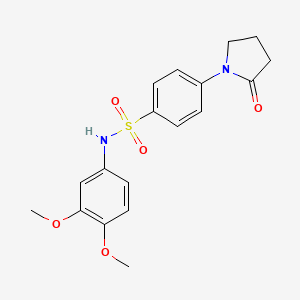![molecular formula C15H15N3O4 B5871841 N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized through a complex chemical process and has shown promising results in scientific research, particularly in the area of drug discovery and development.
Wirkmechanismus
The mechanism of action of N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, it may exert its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways involved in these processes.
Biochemical and Physiological Effects:
N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been found to exhibit several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antioxidant properties, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and fatty acids. Additionally, it may modulate the activity of various neurotransmitter systems, making it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments include its potent antitumor, anti-inflammatory, and antioxidant properties, as well as its ability to modulate various signaling pathways involved in these processes. Additionally, this compound has been found to exhibit low toxicity in animal studies, making it a relatively safe candidate for further research.
The limitations of using N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments include its complex chemical synthesis, which may limit its availability and affordability. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. These include:
1. Further investigation of the mechanism of action of this compound, particularly in relation to its antitumor, anti-inflammatory, and antioxidant properties.
2. Exploration of the potential applications of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
3. Development of more efficient and cost-effective methods for the synthesis of this compound, which may increase its availability and affordability for further research.
4. Investigation of the potential synergistic effects of N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide with other therapeutic agents, which may enhance its therapeutic efficacy.
5. Exploration of the potential applications of this compound in the field of material science, particularly in the development of new materials with unique properties and applications.
Synthesemethoden
The synthesis of N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves several chemical reactions, including the reaction between 2,3-dimethoxybenzoic acid and thionyl chloride to form the corresponding acid chloride. This is followed by the reaction between the acid chloride and 3-aminopyridine to form the corresponding amide. Finally, the amide is reacted with hydroxylamine hydrochloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has shown promising results in scientific research, particularly in the area of drug discovery and development. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-12-7-3-6-11(13(12)21-2)15(19)22-18-14(16)10-5-4-8-17-9-10/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJINFZVUOGYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871780.png)
![2-[(4-methylphenyl)sulfonyl]-1-(3-nitrophenyl)ethanone](/img/structure/B5871792.png)




![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)


![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)